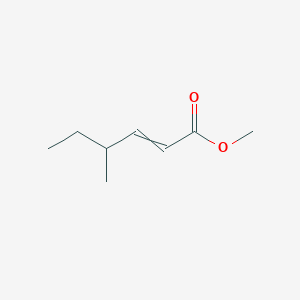

Methyl 4-methylhex-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

2445-71-8 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

methyl 4-methylhex-2-enoate |

InChI |

InChI=1S/C8H14O2/c1-4-7(2)5-6-8(9)10-3/h5-7H,4H2,1-3H3 |

InChI Key |

GUADBGOTWRWTRH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C=CC(=O)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Methylhex 2 Enoate

Addition Reactions Across the Alpha,Beta-Unsaturated Ester Moiety

The presence of a conjugated system, formed by the carbon-carbon double bond and the carbonyl group, endows methyl 4-methylhex-2-enoate with characteristic reactivity, particularly a susceptibility to addition reactions. The electron-withdrawing nature of the ester group polarizes the double bond, rendering the β-carbon electrophilic and a prime target for nucleophilic attack.

The Michael addition, or conjugate addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds. In the case of methyl 4-methylhex-2-enoate, this involves the 1,4-addition of a nucleophile to the conjugated system. The reaction is typically initiated by a soft nucleophile, which preferentially attacks the electrophilic β-carbon.

The general mechanism proceeds in three key steps:

Nucleophilic Attack: A Michael donor (nucleophile) attacks the β-carbon of the ester. This leads to the formation of an enolate intermediate, with the negative charge delocalized across the oxygen, α-carbon, and β-carbon.

Protonation: The enolate intermediate is then protonated, typically by the solvent or a weak acid added during workup.

Tautomerization: The resulting enol rapidly tautomerizes to the more stable keto form, yielding the final 1,4-adduct.

A variety of nucleophiles can act as Michael donors in this reaction. These are often stabilized carbanions derived from compounds with acidic methylene (B1212753) or methine protons.

| Michael Donor Example | Resulting Product Structure (General) |

| Diethyl malonate | Diethyl 2-(1,3-dimethoxy-1,3-dioxopropyl)malonate derivative |

| Nitromethane | Methyl 4-methyl-3-(nitromethyl)hexanoate |

| Cyanide (e.g., KCN) | Methyl 3-cyano-4-methylhexanoate |

| Gilman Reagents (e.g., (CH₃)₂CuLi) | Methyl 3,4-dimethylhexanoate |

The reaction is thermodynamically controlled, and the formation of a new carbon-carbon single bond is the primary driving force. acs.org

Methyl 4-methylhex-2-enoate can function as a dienophile in the Diels-Alder reaction, a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgsigmaaldrich.com The electron-withdrawing ester group activates the alkene, making it more reactive towards a conjugated diene. The reaction is a concerted, pericyclic process that typically proceeds under thermal conditions. wikipedia.org

In this reaction, methyl 4-methylhex-2-enoate would react with a 1,3-diene, such as butadiene or cyclopentadiene, to form a cyclohexene (B86901) derivative. The stereochemistry of the dienophile is retained in the product. For instance, if the (E)-isomer of methyl 4-methylhex-2-enoate is used, the methyl and ester groups will be trans to each other in the resulting adduct.

The general scheme for the Diels-Alder reaction involving methyl 4-methylhex-2-enoate is as follows:

Reactants: Methyl 4-methylhex-2-enoate (dienophile) + 1,3-Diene

Transition State: A cyclic, concerted transition state.

Product: A substituted cyclohexene ring.

The regioselectivity of the reaction (the "ortho" vs. "meta" product) is governed by the electronic properties of the substituents on both the diene and the dienophile.

The reaction of organometallic reagents with methyl 4-methylhex-2-enoate can proceed via two competitive pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. libretexts.orglibretexts.org The preferred pathway is largely dependent on the nature of the organometallic reagent.

1,2-Addition (Direct Addition): Hard nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), tend to favor direct attack at the electrophilic carbonyl carbon. youtube.comstackexchange.com This is a kinetically controlled and irreversible process. The initial addition product is a tetrahedral intermediate which, for an ester, would then eliminate the methoxide (B1231860) leaving group to form a ketone. This ketone would then be immediately attacked by a second equivalent of the organometallic reagent, ultimately yielding a tertiary alcohol after acidic workup.

1,4-Addition (Conjugate Addition): Softer nucleophiles, most notably organocuprates (Gilman reagents, R₂CuLi), preferentially attack the β-carbon in a conjugate addition mechanism. libretexts.org This pathway allows for the introduction of an alkyl or aryl group at the β-position while preserving the ester functionality. The use of a copper(I) salt as a catalyst with a Grignard reagent can also promote 1,4-addition. youtube.com

| Reagent Type | Predominant Addition Pathway | Final Product Type |

| Grignard Reagent (e.g., CH₃MgBr) | 1,2-Addition | Tertiary Alcohol |

| Gilman Reagent (e.g., (CH₃)₂CuLi) | 1,4-Addition | β-Substituted Ester |

Oxidation and Reduction Processes of Methyl 4-methylhex-2-enoate

The double bond and the ester group in methyl 4-methylhex-2-enoate are both susceptible to oxidation and reduction, with selectivity often achievable by choosing appropriate reagents.

Reduction: The reduction of α,β-unsaturated esters can target the carbon-carbon double bond, the carbonyl group, or both.

Selective C=C Reduction: Catalytic hydrogenation (e.g., H₂ over Pd/C) will typically reduce the double bond to yield the saturated ester, methyl 4-methylhexanoate. Other methods have been developed for more selective 1,4-reduction, leaving the ester group intact. For example, systems like sodium borohydride (B1222165) combined with bismuth chloride (NaBH₄-BiCl₃) have been shown to selectively reduce the carbon-carbon double bond of α,β-unsaturated esters. tandfonline.comtandfonline.com Iridium-catalyzed transfer hydrogenation using formic acid as a hydride donor is another efficient method for the selective 1,4-reduction of α,β-unsaturated carbonyl compounds. mdpi.com

Selective C=O Reduction: The Luche reduction (NaBH₄, CeCl₃) is a classic method for the selective 1,2-reduction of α,β-unsaturated ketones and aldehydes to the corresponding allylic alcohols. While less common for esters, specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can sometimes favor reduction of the ester to the aldehyde or alcohol, potentially without affecting the double bond. jst.go.jp

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the ester and the double bond, leading to the formation of 4-methylhexan-1-ol.

Oxidation:

Epoxidation: The electron-deficient double bond can be epoxidized using strong oxidizing agents. A common method is the reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form methyl 3-(1-methylpropyl)oxirane-2-carboxylate. The epoxidation of fatty acid methyl esters is a well-established industrial process. mdpi.comresearchgate.net

Oxidative Cleavage: Stronger oxidizing conditions, such as ozonolysis (O₃) followed by a reductive or oxidative workup, or reaction with hot, concentrated potassium permanganate (B83412) (KMnO₄), will cleave the double bond. Ozonolysis with a reductive workup (e.g., with dimethyl sulfide) would yield a methyl glyoxylate (B1226380) derivative and 2-pentanone.

Substitution Reactions at the Ester Group and Alkyl Chain

The most significant substitution reaction for methyl 4-methylhex-2-enoate occurs at the ester functional group.

Ester Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (E)-4-methylhex-2-enoic acid, under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic acyl substitution by a hydroxide (B78521) ion (e.g., from NaOH). The mechanism involves the attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group. The methoxide, being a strong base, then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol (B129727). Acidification in a separate workup step is required to obtain the final carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The carbonyl oxygen is first protonated by an acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated as a leaving group to give the protonated carboxylic acid. Deprotonation yields the final product.

Substitution reactions on the alkyl chain are generally less favorable unless activated by a specific functional group.

Isomerization Mechanisms of Methyl 4-methylhex-2-enoate and Related Compounds

Isomerization in α,β-unsaturated esters like methyl 4-methylhex-2-enoate can involve the double bond's geometry (E/Z isomerization) or its position (deconjugation).

Positional Isomerization (Deconjugation): A notable reaction is the contra-thermodynamic isomerization of α,β-unsaturated esters to their β,γ-unsaturated isomers. acs.orgacs.org While the conjugated α,β-isomer is thermodynamically more stable, photochemical methods can be used to access the less stable β,γ-isomer. nih.gov

The mechanism for this photoisomerization involves several steps: nih.gov

E/Z Photoisomerization: Irradiation with UV light causes isomerization of the more stable (E)-alkene to the (Z)-alkene.

Intramolecular Hydrogen Abstraction: Upon further excitation, the (Z)-isomer can undergo a 1,5-hydrogen atom transfer from the γ-carbon to the carbonyl oxygen, forming a transient dienol (or photoketene hemiacetal) intermediate.

Tautomerization: This intermediate then tautomerizes to the β,γ-unsaturated ester, methyl 4-methylhex-3-enoate.

This process can be rendered enantioselective by using a chiral proton source, such as a chiral phosphoric acid, which acts as a proton shuttle during the tautomerization step, delivering a proton to the α-carbon with facial selectivity. nih.gov The addition of a weak base can also increase the rate of photochemical deconjugation. capes.gov.br

Geometric Isomerization: E/Z or cis/trans isomerization around the double bond can be induced by heat, light, or chemical catalysts. The photochemical pathway described above inherently involves an E/Z isomerization step. nih.gov

Isomerization via Enolates: Under basic conditions, deprotonation at the α-carbon is possible, although less favorable than for saturated esters due to the electronics of the conjugated system. However, if an enolate is formed, reprotonation can lead to racemization if the α-carbon were chiral, or potentially to isomerization if other pathways are available.

E/Z Isomerization

The double bond in methyl 4-methylhex-2-enoate can exist in two geometric isomers: the E (trans) and Z (cis) configurations. The interconversion between these isomers, known as E/Z isomerization, can be induced by thermal or photochemical means.

Thermal Isomerization:

In the gas phase at elevated temperatures, typically between 400 °C and 560 °C, α,β-unsaturated esters like methyl crotonate undergo a unimolecular cis-trans isomerization. cdnsciencepub.comcapes.gov.br This process is generally understood to proceed through a radical mechanism, where the weaker π-bond of the alkene is homolytically cleaved, allowing for rotation around the sigma bond, followed by reformation of the π-bond to yield a mixture of isomers. For methyl crotonate, the equilibrium mixture favors the trans isomer, with a trans/cis ratio of approximately 4.5 that is largely independent of temperature in the range of 200–500 °C. cdnsciencepub.comcapes.gov.br It is important to note that at these high temperatures, side reactions, including isomerization to vinylacetate derivatives and decomposition to carbon dioxide and butene isomers, can also occur. cdnsciencepub.comcapes.gov.br

| Isomerization Condition | Predominant Isomer | Mechanistic Pathway | Reference |

| Thermal (400-560 °C) | E (trans) | Radical | cdnsciencepub.comcapes.gov.br |

| Photochemical (UV) | Z (cis) favored | Excited state dynamics | nih.govexlibrisgroup.com |

Photochemical Isomerization:

Irradiation with ultraviolet (UV) light provides an alternative pathway for E/Z isomerization. nih.govexlibrisgroup.com This process involves the excitation of the molecule to an electronically excited state, where the rotational barrier around the C=C bond is significantly lower. Upon relaxation back to the ground state, both isomers can be formed, often leading to a photostationary state with a different isomeric ratio than the thermal equilibrium. In many cases of α,β-unsaturated carbonyl compounds, photochemical isomerization can favor the formation of the thermodynamically less stable Z-isomer. exlibrisgroup.com

Intramolecular Rearrangements (e.g., Ene-Retro Ene)

The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from one reactant (the ene) to another (the enophile), with a concomitant shift of the double bond. wikipedia.orglibretexts.orgorganic-chemistry.org The reverse of this process is termed the retro-ene reaction. libretexts.org In the context of methyl 4-methylhex-2-enoate, the potential for an intramolecular ene-retro-ene rearrangement exists, where the molecule could, in principle, isomerize via a cyclic transition state.

A well-studied analogous system is the intramolecular carbonyl-ene reaction of citronellal, which cyclizes to form isopulegol. This reaction is often promoted by Lewis acids, which coordinate to the carbonyl oxygen and lower the activation energy for the cyclization. chemtube3d.commdpi.comresearchgate.net The stereochemical outcome of such reactions is often dictated by the preference for a chair-like transition state, which minimizes steric interactions. chemtube3d.com

For an unsaturated ester like methyl 4-methylhex-2-enoate, a hypothetical intramolecular ene reaction would involve the transfer of a hydrogen from the C5 position to the carbonyl oxygen, leading to a cyclic enol intermediate. A subsequent retro-ene reaction could then regenerate the starting material or lead to an isomeric product. However, such ene-retro-ene rearrangements in simple acyclic esters are not commonly reported under typical laboratory conditions and often require high temperatures or specific catalysts.

| Reaction Type | Key Feature | Driving Force | Analogous System |

| Intramolecular Ene | Formation of a cyclic intermediate | Relief of strain or formation of a stable ring | Citronellal cyclization chemtube3d.commdpi.comresearchgate.net |

| Retro-Ene | Fragmentation of a molecule | Formation of stable small molecules | Decomposition of 3-buten-1-ol (B139374) oregonstate.edu |

Sigmatropic Rearrangements of Methyl 4-methylhex-2-enoate Derivatives

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-system. The most common examples are the wikipedia.orgwikipedia.org-sigmatropic rearrangements, such as the Cope and Claisen rearrangements. wikipedia.orgmasterorganicchemistry.comwikipedia.orgjk-sci.comorganic-chemistry.orgorganic-chemistry.orglibretexts.orglibretexts.orgresearchgate.net While methyl 4-methylhex-2-enoate itself does not undergo these rearrangements, its derivatives can be designed to do so.

Claisen Rearrangement:

The Claisen rearrangement involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.orgresearchgate.net A derivative of methyl 4-methylhex-2-enoate suitable for a Claisen rearrangement would be an allyl ether of the corresponding dienol. This could be conceptually formed, for instance, by the reaction of a suitable precursor with an allyl alcohol. The rearrangement would proceed through a concerted, six-membered chair-like transition state to furnish a new C-C bond and a γ,δ-unsaturated ester. Variations of the Claisen rearrangement, such as the Johnson-Claisen, can be used to synthesize γ,δ-unsaturated esters from allylic alcohols and orthoesters. wikipedia.org

Cope Rearrangement:

The Cope rearrangement is the wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.comjk-sci.comorganic-chemistry.orgmasterorganicchemistry.com To make a derivative of methyl 4-methylhex-2-enoate amenable to a Cope rearrangement, the ester functionality would need to be part of a 1,5-diene system. For example, a diene could be synthesized where the ester group is at the C3 position. Heating this substrate would lead to an equilibrium between the starting diene and the rearranged product. The position of the equilibrium is influenced by the relative stability of the two dienes, with more substituted alkenes generally being more stable. masterorganicchemistry.com The oxy-Cope rearrangement, where a hydroxyl group is present at C3 of the 1,5-diene, is a powerful variant as the initial enol product tautomerizes to a ketone, driving the reaction to completion. organic-chemistry.orgmasterorganicchemistry.com

| Rearrangement | Substrate Prerequisite | Key Transformation | Reference |

| Claisen | Allyl vinyl ether derivative | C-O bond cleavage, C-C bond formation | wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.orgresearchgate.net |

| Cope | 1,5-diene derivative | Reorganization of a 1,5-diene system | wikipedia.orgmasterorganicchemistry.comjk-sci.comorganic-chemistry.orgmasterorganicchemistry.com |

Advanced Spectroscopic Characterization and Analytical Methodologies for Methyl 4 Methylhex 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

1H NMR and 13C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for defining the connectivity of atoms in Methyl 4-methylhex-2-enoate. While specific experimental data for Methyl 4-methylhex-2-enoate is not publicly available, expected chemical shifts can be predicted based on the analysis of structurally similar compounds such as Methyl-(2E,4E)-2-methyl-2,4-hexadienoate and Ethyl (E)-4-methylhex-2-enoate. spectrabase.comspectrabase.com

In the ¹H NMR spectrum, the protons on the double bond are expected to appear in the downfield region, typically between 5.5 and 7.5 ppm, with their coupling constants providing information about the geometry of the double bond (cis or trans). The methoxy (B1213986) group protons (-OCH₃) would present as a singlet at approximately 3.7 ppm. The methyl group at the C4 position and the terminal methyl group of the hexenoate chain will resonate in the upfield region.

The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the ester group is the most deshielded, appearing around 165-175 ppm. The olefinic carbons (C2 and C3) will have signals in the 120-150 ppm range. The methoxy carbon will be found around 51 ppm, while the aliphatic carbons will appear at higher field strengths.

Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 4-methylhex-2-enoate ¹H NMR

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 | ~6.9 | Doublet |

| H3 | ~5.8 | Doublet of doublets |

| H4 | ~2.5 | Multiplet |

| -OCH₃ | ~3.7 | Singlet |

| C4-CH₃ | ~1.0 | Doublet |

| H5 | ~1.4 | Multiplet |

¹³C NMR

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | ~166 |

| C2 | ~145 |

| C3 | ~123 |

| C4 | ~39 |

| -OCH₃ | ~51 |

| C4-CH₃ | ~19 |

| C5 | ~29 |

| C6 | ~11 |

2D NMR Techniques (e.g., NOESY for Stereochemical Confirmation)

Two-dimensional (2D) NMR techniques are powerful tools for confirming the stereochemistry of molecules like Methyl 4-methylhex-2-enoate. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful as it detects through-space interactions between protons that are in close proximity, which helps in determining the relative stereochemistry. youtube.comlibretexts.org

For Methyl 4-methylhex-2-enoate, a NOESY spectrum would reveal correlations between the protons on the C2-C3 double bond and the proton at the C4 chiral center. youtube.com The presence or absence of specific cross-peaks would allow for the unambiguous assignment of the E or Z configuration of the double bond, as well as the relative orientation of the substituents around the chiral center.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of Methyl 4-methylhex-2-enoate with high confidence. nih.govchemrxiv.org This capability is crucial for distinguishing it from isomers.

Tandem MS (MS/MS) involves the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. This technique provides detailed structural information. The fragmentation of Methyl 4-methylhex-2-enoate would likely proceed through characteristic pathways for unsaturated esters. Expected fragmentation could include the loss of the methoxy group (-OCH₃), cleavage of the ester bond, and rearrangements involving the double bond. Analysis of the fragmentation patterns of related molecules can help predict the behavior of the target compound. chempap.orgresearchgate.net

Predicted Key Fragment Ions for Methyl 4-methylhex-2-enoate in Tandem MS

| m/z of Fragment Ion | Proposed Structure/Loss |

|---|---|

| 111 | [M - OCH₃]⁺ |

| 83 | [M - COOCH₃]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like Methyl 4-methylhex-2-enoate, often producing protonated molecules [M+H]⁺ with minimal fragmentation. uvic.ca ESI-MS is particularly useful for coupling with liquid chromatography (LC) for the analysis of complex mixtures. The high sensitivity of ESI-MS allows for the detection of trace amounts of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile compounds. bham.ac.uk It is highly effective for assessing the purity of Methyl 4-methylhex-2-enoate and for identifying any potential impurities or degradation products. researchgate.netnih.gov The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification. This technique can be used to monitor the stability of the compound under various conditions and to characterize its degradation profile.

Chromatographic Separations

Chromatography is a cornerstone for the analysis of Methyl 4-methylhex-2-enoate, enabling its separation from complex mixtures and the resolution of its isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of Methyl 4-methylhex-2-enoate and for separating its enantiomers. Chiral HPLC, in particular, is indispensable for resolving racemic mixtures, which is crucial as different enantiomers can exhibit distinct biological activities.

The separation of chiral compounds like Methyl 4-methylhex-2-enoate is often achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used. For instance, amylose tris(3,5-dimethylphenyl carbamate) (ADMPC) is a common chiral selector that can effectively separate enantiomers through a combination of interactions, including hydrogen bonding and pi-pi stacking. nd.edu The choice of mobile phase, typically a mixture of a non-polar solvent like n-heptane and an alcohol modifier like ethanol (B145695) or isopropanol, is critical for achieving optimal separation. researchgate.net

In some cases, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov However, direct enantiomeric resolution on a chiral column is often preferred to avoid potential issues with the derivatization reaction, such as incomplete reaction or racemization. nih.gov The development of a single HPLC method that can simultaneously determine the enantiomeric purity and the presence of related chemical impurities can significantly streamline the analytical process, saving both time and resources. researchgate.net

Table 1: HPLC Parameters for Chiral Separations

| Parameter | Typical Conditions |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H, Chiralpak IG-3) |

| Mobile Phase | n-Heptane/Ethanol/Diethylamine, Acetonitrile/Water/DEA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Temperature | 25-35 °C |

Note: The specific conditions can vary depending on the exact nature of the separation. researchgate.net

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the premier technique for the analysis of volatile compounds like Methyl 4-methylhex-2-enoate. bham.ac.uk This method allows for the separation, identification, and quantification of the compound in the gas phase.

For volatile analysis, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique. embrapa.brmdpi.com This involves exposing a coated fiber to the headspace above a sample, where volatile compounds partition onto the fiber. The fiber is then introduced into the hot GC inlet, where the analytes are desorbed and transferred to the GC column for separation. The choice of fiber coating is crucial for the selective extraction of target analytes. embrapa.br

The GC separation is typically performed on a capillary column with a specific stationary phase, such as a non-polar or mid-polar phase, to achieve the desired resolution of components in a mixture. bham.ac.ukmdpi.com The temperature program of the GC oven is carefully optimized to ensure efficient separation of compounds with different boiling points. bham.ac.uk The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that serves as a fingerprint for identification.

Table 2: Typical GC-MS Parameters for Volatile Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | RTx-5MS (30 m, 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 220-250 °C |

| Oven Program | Initial hold at 40°C, then ramp to 200°C at 10°C/min |

| Mass Spectrometer | Scan range 25-250 amu |

Note: These parameters are illustrative and may be adjusted based on the specific analytical requirements. bham.ac.uk

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of Methyl 4-methylhex-2-enoate. youtube.com By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, one can visually track the consumption of reactants and the formation of products.

A TLC plate consists of a thin layer of adsorbent material, such as silica (B1680970) gel, coated onto a solid support. The separation is based on the differential partitioning of the components of the mixture between the stationary phase (the adsorbent) and the mobile phase (the developing solvent). youtube.comyoutube.com The choice of the mobile phase is critical for achieving good separation.

After the solvent has moved up the plate, the separated spots are visualized, often using a UV lamp if the compounds are UV-active. youtube.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated for each component. A change in the spot pattern over time indicates the progress of the reaction. youtube.com For instance, the disappearance of the starting material spot and the appearance of a new product spot signify that the reaction is proceeding. youtube.comyoutube.com

Table 3: Application of TLC in Reaction Monitoring

| Step | Description |

|---|---|

| Spotting | Apply small spots of the reaction mixture and starting materials to the baseline of the TLC plate. |

| Development | Place the plate in a sealed chamber with an appropriate solvent system. |

| Visualization | After development, visualize the spots under UV light or by using a staining agent. |

| Analysis | Compare the Rf values of the spots in the reaction mixture to those of the starting materials to assess reaction progress. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. This results in an IR spectrum, which is a plot of absorbance or transmittance versus frequency (or wavenumber).

Table 4: Expected IR Absorption Bands for Methyl 4-methylhex-2-enoate

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alkene | C=C | ~1650 |

| Ester | C=O | ~1735 |

| Ester | C-O | 1000-1300 |

Development and Validation of Analytical Methods for Methyl 4-methylhex-2-enoate

The development and validation of analytical methods are critical to ensure that the analysis of Methyl 4-methylhex-2-enoate is reliable, accurate, and reproducible. This process involves establishing a set of performance characteristics to demonstrate that the method is suitable for its intended purpose.

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

For instance, in the development of a GC-MS method for volatile compounds, validation would involve determining the LOD and LOQ for Methyl 4-methylhex-2-enoate, assessing the linearity of the response over a range of concentrations, and evaluating the precision of repeated measurements. embrapa.br Similarly, for an HPLC method, the validation would focus on demonstrating the method's ability to separate the enantiomers and other impurities with sufficient resolution and to provide accurate and precise quantitative results.

Computational Chemistry Investigations of Methyl 4 Methylhex 2 Enoate

Molecular Modeling and Conformational Analysis

Molecular modeling of Methyl 4-methylhex-2-enoate is the first step in understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The presence of a chiral center at the C4 carbon and a double bond introduces significant complexity into its conformational landscape.

Conformational analysis is the study of the energetics of these different spatial arrangements, known as rotamers. lumenlearning.com The relative stability of these conformers is determined by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions. For Methyl 4-methylhex-2-enoate, rotation around the single bonds, particularly the C3-C4 and C4-C5 bonds, gives rise to a multitude of possible conformations.

The most stable conformations are typically those that minimize steric clashes between bulky substituents. lumenlearning.com In the case of Methyl 4-methylhex-2-enoate, the methyl group at C4 and the ethyl group attached to C4 will have significant spatial interactions with the rest of the molecule. The principles of conformational analysis suggest that staggered conformations are generally more stable than eclipsed conformations. lumenlearning.com Gauche interactions, where bulky groups are adjacent to each other, are less favorable than anti-conformations where they are positioned opposite one another. lumenlearning.com

Table 1: Key Torsional Angles in Methyl 4-methylhex-2-enoate for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Stability |

| O=C-C2=C3 | Defines the planarity of the ester group with the double bond. | A planar or near-planar arrangement is expected to maximize conjugation and stability. |

| C2=C3-C4-C5 | Rotation around the C3-C4 bond. | Influences the relative positions of the methyl group at C4 and the ester functionality. |

| C3-C4-C5-C6 | Rotation around the C4-C5 bond. | Determines the orientation of the terminal ethyl group, impacting steric interactions. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, provide detailed information about the electronic structure of Methyl 4-methylhex-2-enoate. These calculations can predict a wide range of properties, including molecular orbital energies, charge distribution, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO's energy and shape reveal its capacity to accept electrons, indicating sites prone to nucleophilic attack. For Methyl 4-methylhex-2-enoate, the conjugated system of the α,β-unsaturated ester is expected to significantly influence the HOMO and LUMO energies and distributions.

The distribution of partial charges across the atoms of the molecule, which can be calculated using various population analysis schemes, offers insights into its polarity and potential for intermolecular interactions. The oxygen atoms of the ester group are expected to carry significant negative charges, while the carbonyl carbon and the protons on the methyl ester group will be more electropositive.

Table 2: Predicted Electronic Properties of a Related Compound, (E)-4-methylhex-2-enoic Acid

| Property | Value | Method |

| Molecular Weight | 128.17 g/mol | PubChem 2.1 |

| XLogP3 | 1.9 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 3 | Cactvs 3.4.6.11 |

| Exact Mass | 128.083729621 Da | PubChem 2.1 |

| Monoisotopic Mass | 128.083729621 Da | PubChem 2.1 |

| Topological Polar Surface Area | 37.3 Ų | Cactvs 3.4.6.11 |

| Data sourced from PubChem for (E)-4-methylhex-2-enoic Acid (CID 5463168) and serves as an illustrative example of the types of properties that can be computationally predicted. nih.gov |

Simulations of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving Methyl 4-methylhex-2-enoate. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For example, the addition of a nucleophile to the β-carbon of the α,β-unsaturated ester system (a Michael addition) is a common reaction. Simulations can model the approach of the nucleophile, the formation of the new carbon-nucleophile bond, and the subsequent protonation steps. The calculated activation energy, derived from the energy difference between the reactants and the transition state, can provide a quantitative measure of the reaction rate.

Similarly, reactions at the electrophilic carbonyl carbon, such as hydrolysis or transesterification, can be modeled. Computational studies can help to distinguish between different possible mechanisms, such as concerted or stepwise pathways. For instance, a study of the reaction of (2E,4S)-4-methylhex-2-ene with bromine could computationally explore the formation of different diastereomeric products. chegg.com

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters for Methyl 4-methylhex-2-enoate, which can aid in its identification and characterization.

NMR Spectroscopy: Chemical shifts (δ) and coupling constants (J) for both ¹H and ¹³C NMR spectra can be calculated. These predictions are highly sensitive to the molecular geometry, and by comparing calculated spectra for different conformers with experimental data, the dominant conformation in solution can often be determined. For a related compound, Ethyl (E)-4-methylhex-2-enoate, ¹³C NMR chemical shifts have been computed. spectrabase.com

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This allows for the assignment of specific absorption bands to particular vibrational modes of the molecule, such as the C=O stretch of the ester, the C=C stretch of the alkene, and various C-H bending and stretching modes. A computational study on a different complex molecule utilized DFT to generate an FTIR spectrum that was in good agreement with the experimental one. mdpi.com

Mass Spectrometry: While not a direct prediction of the mass spectrum, computational methods can be used to study the fragmentation patterns observed in mass spectrometry by calculating the energies of various fragment ions.

Table 3: Illustrative Predicted Spectroscopic Data

| Technique | Parameter | Predicted Value Range | Key Structural Features |

| ¹³C NMR | Chemical Shift (δ) | 165-175 ppm | Carbonyl Carbon (C=O) |

| 120-150 ppm | Alkene Carbons (C=C) | ||

| 50-60 ppm | Methoxy (B1213986) Carbon (-OCH₃) | ||

| ¹H NMR | Chemical Shift (δ) | 5.5-7.5 ppm | Vinylic Protons |

| ~3.7 ppm | Methoxy Protons (-OCH₃) | ||

| IR | Wavenumber (cm⁻¹) | 1710-1740 cm⁻¹ | C=O Stretch |

| 1630-1680 cm⁻¹ | C=C Stretch | ||

| These are general, expected ranges for a compound with the structure of Methyl 4-methylhex-2-enoate and are not based on specific calculations for this molecule. |

Structure-Activity Relationship Studies for Related Compounds

While specific structure-activity relationship (SAR) studies for Methyl 4-methylhex-2-enoate are not widely documented, computational methods can be instrumental in establishing such relationships for related compounds. SAR studies aim to correlate the structural features of a molecule with its biological or chemical activity.

For a series of related α,β-unsaturated esters, computational models can be built to predict their activity based on various calculated descriptors. These descriptors can include electronic properties (HOMO/LUMO energies, partial charges), steric properties (molecular volume, surface area), and lipophilicity (logP). By developing a quantitative structure-activity relationship (QSAR) model, the activity of new, unsynthesized analogs can be predicted.

For instance, if a series of methyl alkenoates were found to have interesting biological properties, computational studies could help to identify the key structural motifs responsible for this activity. This knowledge could then guide the design of new compounds with enhanced or more specific effects.

Biosynthetic Pathways and Natural Product Connections of Methyl 4 Methylhex 2 Enoate Analogues

Role as a Biosynthetic Intermediate

An analogue of methyl 4-methylhex-2-enoate, specifically 4-methyl-2-hexenoyl-acyl carrier protein (ACP), has been identified as a rare precursor in the biosynthesis of icumazoles. biorxiv.orgbiorxiv.org Icumazoles are a class of potent antifungal polyketides produced by the myxobacterium Sorangium cellulosum. biorxiv.orgnih.gov Their intricate structure is assembled by a large, multifunctional enzyme complex known as a polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) hybrid assembly line. biorxiv.orgbiorxiv.org

The biosynthesis of the icumazole backbone requires an unusual extender unit, 2-(S)-2-(2-methylbutyl)malonyl-CoA, for the polyketide synthase. biorxiv.org This unit is generated from the 4-methyl-2-hexenoyl-ACP precursor, which deviates from previously proposed pathways for similar molecules. biorxiv.orgbiorxiv.org The discovery of the icumazole biosynthetic gene cluster (BGC) and the identification of this unique precursor have provided significant insights into how bacteria create complex chemical scaffolds. biorxiv.orgacs.org

While direct studies on methyl 4-methylhex-2-enoate are limited, related α,β-unsaturated esters and thioesters are known to interact with fatty acid metabolism. For instance, studies on methyl 2-hexadecynoate, a long-chain unsaturated ester, have shown that it can inhibit the elongation of both saturated and monoene fatty acids. nih.gov This suggests that unsaturated acyl chains can interfere with the standard enzymatic processes of fatty acid synthesis.

Enzymatic Transformations Related to Methyl 4-methylhex-2-enoate

Enzymes from the crotonyl-CoA carboxylase/reductase (CCR) family are responsible for key transformations of α,β-unsaturated acyl-thioesters. nih.gov These enzymes catalyze the reductive carboxylation of their substrates to produce substituted malonyl-CoA derivatives, which serve as extender units for polyketide synthases. nih.gov

In the specific case of icumazole biosynthesis, the precursor 4-methyl-2-hexenoyl-ACP undergoes reductive carboxylation to form 2-methylbutylmalonyl-ACP. biorxiv.orgbiorxiv.org This critical step is catalyzed by IcuL, which represents a new, non-canonical class of CCR. biorxiv.org In vitro characterization of IcuL and its homologs has revealed that this family of CCRs exhibits significantly stricter substrate specificity compared to previously studied CCRs. biorxiv.orgbiorxiv.org Furthermore, bioinformatic analysis indicates that these IcuL-like CCRs are evolutionarily distinct from canonical CCRs. biorxiv.org In the absence of a carboxylating agent (CO2), some CCRs can also simply reduce the carbon-carbon double bond; for example, the CCR from Rhodobacter sphaeroides can reduce (E)-crotonyl-CoA to butyryl-CoA, although this is a minor reaction compared to its primary carboxylation function. pnas.org

The biosynthesis of natural products that utilize methyl 4-methylhex-2-enoate analogues often involves the coordinated action of polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). nih.gov These are large, modular enzymatic assembly lines that build complex molecules in a stepwise fashion. frontiersin.orgnih.gov

The icumazoles are constructed by such a PKS/NRPS hybrid system. biorxiv.orgbiorxiv.org The PKS modules are responsible for incorporating and modifying acyl building blocks, including the 4-methyl-2-hexenoyl-ACP precursor. biorxiv.orgnih.gov The NRPS modules incorporate amino acids. nih.gov A highly unusual feature of the icumazole pathway is the presence of a non-terminal thioesterase (TE) domain situated between two PKS modules, which is not typical for these assembly lines. biorxiv.org The seamless transfer of the growing chemical chain between different modules and between the PKS and NRPS components depends on precise protein-protein interactions. nih.govresearchgate.net These interactions ensure the correct sequence of chemical reactions and the ultimate formation of the final complex natural product. nih.gov

Derivations from Biologically Relevant Chiral Precursors

The 4-methyl group in methyl 4-methylhex-2-enoate introduces a chiral center, meaning the molecule can exist in different stereoisomeric forms. In biosynthesis, the stereochemistry of such precursors is strictly controlled by the enzymes that produce them. The enzymes in pathways like the icumazole biosynthesis are stereospecific, ensuring that only the correct isomer is formed and incorporated into the final product.

In synthetic chemistry, achieving such stereocontrol is a significant challenge. The total synthesis of icumazole A, for example, relied on sophisticated methods to establish the correct stereochemistry at multiple points in the molecule. acs.orgacs.org Key steps included an organocatalyzed asymmetric self-aldol reaction to create the stereotriad in the oxazole (B20620) portion of the molecule. acs.org This highlights the importance of generating specific chiral intermediates to construct the complex architecture of the final natural product. Chemo-enzymatic methods are also being developed to create chiral α,β-unsaturated esters, combining the substrate specificity of enzymes, such as carboxylic acid reductases, with classic chemical reactions like the Wittig reaction to produce valuable chiral building blocks. nih.govresearchgate.net

Research Findings Summary

| Topic | Key Finding | Organism/System | Significance | Citation(s) |

| Icumazole Precursor | 4-methyl-2-hexenoyl-ACP is a rare precursor for icumazole biosynthesis. | Sorangium cellulosum | Elucidates a novel biosynthetic pathway for potent antifungal polyketides. | biorxiv.org, biorxiv.org |

| CCR Activity | A new type of CCR, IcuL, carboxylates 4-methyl-2-hexenoyl-ACP to 2-methylbutylmalonyl-ACP. | Icumazole Biosynthesis Pathway | Identifies a new family of CCR enzymes with stricter substrate specificity. | biorxiv.org, biorxiv.org |

| PKS/NRPS Hybrid System | Icumazoles are synthesized by a PKS/NRPS hybrid assembly line featuring an unusual non-terminal thioesterase domain. | Sorangium cellulosum | Reveals unusual architectural features in natural product assembly lines. | biorxiv.org, nih.gov |

| Fatty Acid Metabolism | Unsaturated esters like methyl 2-hexadecynoate can inhibit fatty acid elongation. | Rat liver | Demonstrates the potential for α,β-unsaturated esters to modulate primary metabolic pathways. | nih.gov |

| Synthetic Approaches | The total synthesis of icumazole A was achieved using asymmetric reactions to control stereochemistry. | Organic Synthesis | Provides a route to produce complex natural products and their analogues for further study. | acs.org, acs.org |

Applications in Advanced Organic Synthesis and Materials Science

Role in Polymer Chemistry and Materials Development

Currently, there is a lack of published research detailing the application of methyl 4-methylhex-2-enoate in the fields of polymer chemistry and materials science. Its potential as a monomer or modifying agent in polymerization processes has not been explored in the available scientific literature.

Chemical Probe Development

The development of chemical probes is a vital area of chemical biology, aimed at creating small molecules to study and manipulate biological systems. While there are no specific reports on the use of methyl 4-methylhex-2-enoate as a chemical probe, related research highlights the potential for such molecules. For instance, synthetic pantetheine (B1680023) substrates, which are structurally related to intermediates in polyketide biosynthesis, have been developed to study the interactions and selectivity of isolated enzyme domains from polyketide synthases. uni-hannover.de These synthetic molecules are used to modify analytical chips for techniques like surface plasmon resonance (SPR) to measure protein-substrate interactions, effectively acting as probes for enzyme function. uni-hannover.de This approach suggests a potential, though currently unrealized, application for derivatives of methyl 4-methylhex-2-enoate in the development of new chemical tools for biochemical research.

Environmental Fate and Degradation Studies of Methyl 4 Methylhex 2 Enoate and Analogues

Biodegradation Mechanisms

Biodegradation is the breakdown of organic matter by microorganisms. It is a critical process for the removal of many organic chemicals from the environment. The structure of Methyl 4-methylhex-2-enoate, with its ester linkage, double bond, and methyl branch, influences its susceptibility to microbial attack under both aerobic and anaerobic conditions.

Under aerobic conditions (in the presence of oxygen), the biodegradation of esters typically begins with the cleavage of the ester bond by extracellular or intracellular enzymes called esterases or lipases, produced by a wide range of bacteria and fungi. This hydrolysis reaction would break down Methyl 4-methylhex-2-enoate into methanol (B129727) and (2E)-4-methylhex-2-enoic acid.

Following hydrolysis, the resulting unsaturated carboxylic acid and alcohol are further metabolized. Methanol is readily used as a carbon and energy source by many methylotrophic microorganisms. The degradation of (2E)-4-methylhex-2-enoic acid would proceed through pathways for fatty acid metabolism, likely involving β-oxidation. The presence of the methyl branch at the 4-position may influence the degradation rate and pathway, as branching can sometimes create steric hindrance for metabolic enzymes. rsc.org However, microorganisms have evolved specific pathways to handle such branched structures. Studies on other methylated compounds, such as 4-methylquinoline, have shown that soil bacteria can utilize them as a sole source of carbon and energy. researchgate.net

In anaerobic environments (lacking oxygen), such as buried sediments or contaminated groundwater, a different set of microbial processes occurs. The anaerobic biodegradation of esters has been shown to be influenced by their chemical structure. Research using marine sediment inocula demonstrated that the presence of a double bond in the acid moiety of an ester increased its biodegradability compared to its saturated counterpart. nih.govmdpi.com

The initial step is, like in aerobic degradation, the hydrolysis of the ester to its constituent alcohol and carboxylic acid. The subsequent degradation of the unsaturated acid (4-methylhex-2-enoic acid) must proceed without oxygen. One key mechanism for the anaerobic activation of less reactive molecules, such as hydrocarbons, is the addition of fumarate. acs.org This reaction, catalyzed by succinate (B1194679) synthase enzymes, is central to the anaerobic degradation of many compounds. acs.org While often associated with aromatic and aliphatic hydrocarbons, it is conceivable that a similar enzymatic strategy could be employed to activate the double bond of the degradation intermediate of Methyl 4-methylhex-2-enoate. Alternatively, the double bond could be reduced first, followed by a degradation pathway similar to β-oxidation. Studies on the anaerobic degradation of 4-methylbenzoate have revealed that specific degradation pathways exist for methylated aromatic compounds, suggesting that microbes are equipped to handle branched structures anaerobically.

Table 2: Effect of Chemical Structure on Anaerobic Biodegradation of Esters

| Structural Feature | Effect on Anaerobic Biodegradation | Reference |

|---|---|---|

| Increasing Chain Length | Rate and extent of degradation decrease with increasing carbon number (beyond C18). | nih.govmdpi.com |

| Branching in Alcohol/Acid Moiety | Tends to decrease the rate and extent of degradation. | nih.govmdpi.com |

| Unsaturated Bond | Increases the rate and extent of degradation compared to saturated analogues. | nih.govmdpi.com |

This table, based on findings from studies with various ester compounds in marine sediments, summarizes how key structural features can influence the rate and completeness of anaerobic biodegradation.

The degradation of Methyl 4-methylhex-2-enoate and its analogues is carried out by diverse microbial communities. The specific composition of these communities is shaped by the chemical structure of the substrate and the prevailing environmental conditions (aerobic vs. anaerobic).

In aerobic environments, bacteria from genera such as Pseudomonas, Bacillus, and Arthrobacter, as well as various fungi, are well-known for their ability to produce the esterase enzymes required for the initial hydrolysis step. acs.orgunito.it The ability to degrade branched-chain fatty acids, which would be an intermediate in this case, has been observed in several microbial species. rsc.org

Under anaerobic conditions, consortia of microorganisms are typically required for complete mineralization. Hydrolytic bacteria would first cleave the ester bond. The resulting products would then be fermented and ultimately converted to methane (B114726) and carbon dioxide by methanogenic archaea, or respired by other organisms like sulfate-reducing bacteria if sulfate (B86663) is present. Studies on the degradation of aromatic alkanoic acids have identified key microorganisms such as Burkholderia, Pseudomonas, and Sphingomonas spp. as potentially being involved in these transformations. rsc.org The presence of a methyl group, as in 4-methylbenzoate, can select for specific organisms, such as those from the Magnetospirillum genus, which possess distinct enzymatic pathways for their degradation.

Compound Index

Metabolite Identification in Degradation Studies of Methyl 4-methylhex-2-enoate and Analogues

The environmental degradation of Methyl 4-methylhex-2-enoate, an unsaturated ester, is presumed to initiate through biotic and abiotic pathways common to this class of compounds. While specific degradation studies on Methyl 4-methylhex-2-enoate are not extensively documented in publicly available literature, the identification of its metabolites can be inferred from the established degradation pathways of analogous esters and unsaturated fatty acids. The primary degradation mechanism is expected to be hydrolysis, followed by the further metabolism of the resulting carboxylic acid and alcohol.

The principal initial reaction in the degradation of Methyl 4-methylhex-2-enoate is the cleavage of the ester bond. This hydrolysis can be mediated by esterase enzymes present in various microorganisms or can occur abiotically in the environment. This initial step yields equimolar amounts of 4-methylhex-2-enoic acid and methanol.

Table 1: Primary Predicted Metabolites of Methyl 4-methylhex-2-enoate Hydrolysis

| Initial Compound | Predicted Primary Metabolites |

| Methyl 4-methylhex-2-enoate | 4-methylhex-2-enoic acid |

| Methanol |

Following hydrolysis, the resulting metabolites, 4-methylhex-2-enoic acid and methanol, undergo further degradation.

Methanol: Methanol is a simple alcohol that is readily biodegradable in various environmental compartments, including soil, groundwater, and surface water. methanol.org Microorganisms utilize it as a carbon and energy source. dcceew.gov.autexas.gov It is eventually mineralized to carbon dioxide and water under aerobic conditions. In the atmosphere, methanol vapor breaks down into other chemicals. dcceew.gov.au

4-methylhex-2-enoic acid: The metabolic fate of 4-methylhex-2-enoic acid is anticipated to follow the well-established pathways for the degradation of unsaturated and branched-chain fatty acids, primarily through β-oxidation. aocs.orgjackwestin.com This process involves a series of enzymatic reactions that sequentially shorten the carbon chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. jackwestin.comwikipedia.org

The presence of a double bond and a methyl branch in 4-methylhex-2-enoic acid necessitates the action of auxiliary enzymes in the β-oxidation pathway. aocs.orgwikipedia.org The degradation is likely to proceed through the following steps:

Activation: The carboxylic acid is converted to its corresponding acyl-CoA derivative, 4-methylhex-2-enoyl-CoA.

Isomerization: The cis or trans double bond at the C2 position may require isomerization to the trans-Δ² configuration, which is a substrate for enoyl-CoA hydratase. jackwestin.comlibretexts.org

Hydration, Dehydrogenation, and Thiolysis: The standard β-oxidation cycle proceeds, involving hydration of the double bond, dehydrogenation to a ketoacyl-CoA, and finally, thiolytic cleavage to yield a shortened acyl-CoA and acetyl-CoA.

Handling of the Methyl Branch: The methyl group at the C4 position presents a challenge to the standard β-oxidation enzymes. The degradation may proceed until the branch point is reached, potentially requiring specific isomerases or alternative oxidative pathways like α-oxidation to handle the branched structure. libretexts.orglibretexts.org α-oxidation involves the removal of a single carbon from the carboxyl end. libretexts.org

Based on these pathways, a series of intermediate metabolites can be predicted for the degradation of 4-methylhex-2-enoic acid.

Table 2: Predicted Intermediate Metabolites in the Degradation of 4-methylhex-2-enoic acid

| Putative Metabolite | Chemical Formula | Degradation Pathway |

| (E)-4-methylhex-2-enoic Acid | C₇H₁₂O₂ | Initial Hydrolysis Product |

| 4-methylhex-2-enoyl-CoA | C₇H₁₁O₂-CoA | β-oxidation (Activation) |

| 3-hydroxy-4-methylhexanoyl-CoA | C₇H₁₃O₃-CoA | β-oxidation (Hydration) |

| 3-keto-4-methylhexanoyl-CoA | C₇H₁₁O₃-CoA | β-oxidation (Dehydrogenation) |

| 2-methylbutanoyl-CoA | C₅H₉O-CoA | β-oxidation (Thiolysis Product) |

| Propionyl-CoA | C₃H₅O-CoA | Further β-oxidation product |

| Acetyl-CoA | C₂H₃O-CoA | β-oxidation Product |

The complete mineralization of Methyl 4-methylhex-2-enoate would ultimately result in the formation of carbon dioxide, water, and biomass. The identification of these transient metabolites in laboratory or field studies would typically be accomplished using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which are capable of separating and identifying the individual components of complex mixtures.

Future Research Directions and Emerging Trends for Methyl 4 Methylhex 2 Enoate

Exploration of New Synthetic Methodologies

The synthesis of α,β-unsaturated esters is a well-established area of organic chemistry, yet the pursuit of more efficient, selective, and sustainable methods continues to drive innovation. researchgate.netyoutube.comacs.org Future research on the synthesis of Methyl 4-methylhex-2-enoate will likely focus on catalytic methods that offer high stereoselectivity and atom economy.

Key areas for exploration include:

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. youtube.com Future methodologies for Methyl 4-methylhex-2-enoate could employ organocatalysts to control the stereochemistry at the C4 position, which is crucial for its sensory properties and biological activity. For instance, bulky N-heterocyclic carbenes have been shown to be effective for the esterification of α,β-unsaturated aldehydes. nih.gov

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, ruthenium, and rhodium, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Methodologies such as cross-metathesis reactions could be explored for the synthesis of Methyl 4-methylhex-2-enoate, offering novel disconnection approaches. researchgate.net

Photocatalysis: Visible-light-driven photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. acs.org The development of photocatalytic methods for the synthesis of α,β-unsaturated esters, including potential routes to Methyl 4-methylhex-2-enoate, represents a vibrant area of future research.

A summary of potential synthetic approaches is presented in Table 1.

| Methodology | Potential Advantages | Key Research Focus |

| Organocatalysis | High enantioselectivity, metal-free conditions. | Development of specific catalysts for the 4-methylhexyl moiety. |

| Transition Metal Catalysis | High efficiency, broad substrate scope. | Exploring novel cross-coupling and metathesis strategies. |

| Photocatalysis | Mild reaction conditions, use of renewable energy. | Designing photocatalytic systems for selective esterification. |

Advanced Mechanistic Elucidation of Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of Methyl 4-methylhex-2-enoate is crucial for optimizing existing methods and developing new ones. Computational studies, such as Density Functional Theory (DFT) calculations, are becoming increasingly powerful in elucidating reaction pathways. rsc.org

Future mechanistic studies could focus on:

Stereocontrolling Elements: Investigating the transition states of catalytic reactions to understand the origins of stereoselectivity in the formation of the chiral center at the C4 position.

Reaction Intermediates: Spectroscopic identification and characterization of transient intermediates in both chemical and enzymatic reactions to provide a more complete picture of the reaction landscape. For example, the study of the gas-phase condensation reactions of unsaturated fatty acid methyl esters can provide insights into their fragmentation mechanisms. google.com

Influence of Substituents: Systematically studying the effect of the methyl group at the C4 position on the reactivity and stability of the α,β-unsaturated ester system. Research on substituted α,β-unsaturated carbonyl compounds has shown that methyl substituents can decrease the reactivity of the electrophilic compound. nih.gov

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly guiding the development of new synthetic processes in the chemical industry. chemistryjournals.netresearchgate.net For a compound like Methyl 4-methylhex-2-enoate, which has potential applications in consumer products, sustainable synthesis is of paramount importance.

Emerging trends in sustainable synthesis relevant to this compound include:

Use of Renewable Feedstocks: Exploring biosynthetic pathways or sourcing starting materials from renewable biomass to reduce the reliance on petrochemicals.

Solvent Minimization: Developing solvent-free reaction conditions or utilizing greener solvents like water or supercritical fluids.

Catalyst Recycling: Designing heterogeneous catalysts or immobilized enzymes that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. researchgate.net Process intensification strategies, such as using membrane-integrated reactors, can also enhance sustainability. mdpi.com

Expansion of Applications in Interdisciplinary Fields

While currently identified as a flavor agent, the unique structural features of Methyl 4-methylhex-2-enoate suggest potential applications in a variety of interdisciplinary fields. Branched-chain fatty acid esters are known to have diverse biological activities and applications. nih.govthegoodscentscompany.com

Potential future applications to be explored:

Materials Science: α,β-Unsaturated esters can be used as monomers in polymerization reactions to create functional polymers and materials. rsc.org The branched structure of Methyl 4-methylhex-2-enoate could impart specific physical properties, such as altered glass transition temperatures or solubility, to these materials. Research into highly branched unsaturated polyesters from bio-based sources is an active area. mdpi.com

Pharmacology: The α,β-unsaturated carbonyl motif is a known Michael acceptor and can react with biological nucleophiles. This reactivity is the basis for the pharmacological activity of many compounds. Future research could investigate the potential biological activities of Methyl 4-methylhex-2-enoate and its derivatives, for example, as anti-inflammatory or antimicrobial agents. The metabolism of methyl esters can be influenced by the presence of methyl groups on the carbon chain. nih.govacs.org

Agrochemicals: Esters of unsaturated carboxylic acids are used as insect pheromones and plant growth regulators. The specific structure of Methyl 4-methylhex-2-enoate could be investigated for potential applications in agriculture.

Bio-inspired Synthesis and Biocatalysis for Methyl 4-methylhex-2-enoate and its Derivatives

Nature provides a vast inspiration for the synthesis of complex molecules. Bio-inspired synthesis and the use of enzymes (biocatalysis) offer highly selective and environmentally benign routes to chiral compounds like Methyl 4-methylhex-2-enoate. portlandpress.comportlandpress.com

Future research in this area will likely involve:

Enzyme Discovery and Engineering: Identifying and isolating enzymes, such as lipases or esterases, that can catalyze the synthesis of Methyl 4-methylhex-2-enoate with high stereoselectivity. numberanalytics.com Protein engineering can be used to improve the activity, stability, and substrate specificity of these enzymes. researchgate.net

Whole-Cell Biotransformations: Utilizing engineered microorganisms to produce Methyl 4-methylhex-2-enoate directly from simple feedstocks, integrating multiple enzymatic steps within a single cellular factory. This approach can be more cost-effective than using isolated enzymes.

Chemoenzymatic Synthesis: Combining the advantages of chemical and enzymatic catalysis to create efficient and flexible synthetic routes. For example, an enzymatic reduction could be followed by a chemical olefination step to build the carbon skeleton. A chemo-enzymatic approach combining carboxylic acid reduction and a Wittig reaction has been reported for the synthesis of α,β-unsaturated esters. nih.gov

A summary of relevant enzymes and their potential applications is provided in Table 2.

| Enzyme Class | Potential Application in Synthesis | Key Research Focus |

| Lipases/Esterases | Enantioselective esterification or transesterification. | Screening for enzymes with specificity for 4-methylhexanoic acid or related precursors. |

| Carboxylic Acid Reductases (CARs) | Reduction of a carboxylic acid precursor to an aldehyde for subsequent olefination. | Engineering CARs to accept branched-chain substrates. |

| Acyltransferases | Transfer of an acyl group to an alcohol, potentially from a CoA thioester. | Exploring the substrate scope of known acyltransferases. |

While direct research on Methyl 4-methylhex-2-enoate is in its early stages, the compound's structure places it at the forefront of several exciting areas of chemical research. Future investigations into novel synthetic methodologies, detailed mechanistic studies, sustainable production routes, and expanded applications are poised to unlock the full potential of this and related branched-chain unsaturated esters. The convergence of advanced catalysis, green chemistry, and biotechnology will undoubtedly pave the way for innovative and impactful discoveries in the science and application of Methyl 4-methylhex-2-enoate.

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-methylhex-2-enoate in a laboratory setting?

Methyl 4-methylhex-2-enoate is typically synthesized via esterification of 4-methylhex-2-enoic acid using methanol under acidic catalysis. A two-step approach is common: (1) preparation of the carboxylic acid through Claisen condensation or α,β-unsaturated acid formation, followed by (2) esterification with methanol and sulfuric acid (1–3 mol% catalyst). Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) ensures completion. Purification by fractional distillation under reduced pressure (e.g., 40–60°C at 10–15 mmHg) yields high-purity product. Ensure inert gas (N₂) purging to prevent oxidation of the double bond during synthesis .

Q. How should researchers safely handle and store Methyl 4-methylhex-2-enoate to minimize exposure risks?

Safety protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and chemical-resistant goggles. Use a fume hood to avoid inhalation of vapors .

- Storage: In airtight, light-resistant containers at 2–8°C. Separate from oxidizing agents and bases due to potential reactivity.

- Waste disposal: Collect organic waste in designated containers and treat via neutralization or incineration by certified facilities. Avoid aqueous disposal to prevent environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of Methyl 4-methylhex-2-enoate?

Key techniques include:

- NMR Spectroscopy: ¹H NMR (δ ~5.8–6.3 ppm for α,β-unsaturated ester protons; δ ~3.6 ppm for methoxy group) and ¹³C NMR (δ ~167–170 ppm for ester carbonyl).

- IR Spectroscopy: Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (C=C stretching).

- Mass Spectrometry (MS): Electron ionization (EI-MS) to confirm molecular ion ([M⁺] at m/z 142) and fragmentation patterns. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of Methyl 4-methylhex-2-enoate in different reaction environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, including frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder or Michael addition reactions. Solvent effects are incorporated using polarizable continuum models (PCM). Software like Gaussian or ORCA can simulate reaction pathways and transition states. Validate computational results against experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Q. What strategies are recommended for resolving contradictions between experimental data and theoretical models in the study of Methyl 4-methylhex-2-enoate?

- Error analysis: Quantify uncertainties in experimental measurements (e.g., ±0.1 ppm in NMR shifts) and compare with computational tolerances (e.g., basis set limitations).

- Cross-validation: Use multiple spectroscopic methods (e.g., NOESY for stereochemical confirmation) to verify structural assignments.

- Parameter refinement: Adjust computational parameters (e.g., solvent dielectric constant) to align with experimental conditions. Publish raw data and code for peer review .

Q. What are the best practices for validating the crystal structure of Methyl 4-methylhex-2-enoate using X-ray diffraction data?

- Data collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion.

- Structure refinement: Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and check for residual electron density peaks.

- Visualization: ORTEP-3 generates thermal ellipsoid plots to assess positional uncertainty. Cross-check hydrogen-bonding patterns with graph-set analysis (e.g., Etter’s rules) .

Methodological Notes

- Data management: Raw crystallographic data (CIF files) should be deposited in the Cambridge Structural Database (CSD). Processed spectroscopic data must be included in appendices, with key results in the main text .

- Literature search: Use databases like SciFinder, Reaxys, and Web of Science with keywords “Methyl 4-methylhex-2-enoate,” “α,β-unsaturated esters,” and “crystal structure validation” .Meta分析视频教程08-How to conduct a meta-analysis Meta-analysis search, coding and pre17:04

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.